molecular formula C26H39NO2 B1649422 (9Z,12Z,15Z)-N-[(3-Methoxyphenyl)methyl]octadeca-9,12,15-trienamide CAS No. 883715-23-9

(9Z,12Z,15Z)-N-[(3-Methoxyphenyl)methyl]octadeca-9,12,15-trienamide

Cat. No. B1649422
CAS RN: 883715-23-9
M. Wt: 397.6
InChI Key: XKHCEDYSKNATME-YSTUJMKBSA-N
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Description

This compound is a derivative of linoleic acid, which is a common polyunsaturated omega-6 fatty acid . The “(9Z,12Z,15Z)” notation indicates the positions and geometries of the double bonds in the fatty acid chain . The “N-[(3-Methoxyphenyl)methyl]” part suggests the presence of an amide functional group, where the nitrogen is connected to a methoxyphenylmethyl group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the long aliphatic chain with three cis double bonds, and the amide group connected to the methoxyphenylmethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its long aliphatic chain and the polar amide group. It would likely be insoluble in water but soluble in organic solvents .

Scientific Research Applications

Chemical Synthesis and Biological Activity

  • Facile Synthesis for Lepidoptera Pheromones : Wang and Zhang (2007) described the synthesis of homoconjugated trienes, including compounds structurally similar to (9Z,12Z,15Z)-N-[(3-Methoxyphenyl)methyl]octadeca-9,12,15-trienamide, from alpha-linolenic acid. These trienes are sex pheromone components for many lepidopterous insect pests, highlighting their significance in the biological control of pest species (Wang & Zhang, 2007).

Interaction with the Endocannabinoid System

  • Modulation of the Endocannabinoid System : Hajdu et al. (2014) explored N-alkylamides (NAAs) from Heliopsis helianthoides var. scabra and Lepidium meyenii, which interact with the mammalian endocannabinoid system (ECS). They identified compounds structurally related to (9Z,12Z,15Z)-N-[(3-Methoxyphenyl)methyl]octadeca-9,12,15-trienamide and assessed their effects on ECS protein targets, indicating a potential for these compounds in modulating physiological processes governed by the ECS (Hajdu et al., 2014).

Medicinal Roles in Traditional Medicine

  • Bioactive Components in Ayurvedic Formulations : Perumal et al. (2022) identified bioactive molecules in Panchagandha Churnam, an Ayurvedic formulation, through Gas Chromatography Mass Spectroscopy. They reported compounds including Methyl 2-hydroxy-octadeca-9,12,15-trienoate, structurally related to (9Z,12Z,15Z)-N-[(3-Methoxyphenyl)methyl]octadeca-9,12,15-trienamide, which have medicinal roles, underscoring the importance of these compounds in traditional medicine (Perumal et al., 2022).

Anti-inflammatory Properties

  • Inhibition of Neutrophil Chemotaxis : Larsen et al. (2003) isolated an antiinflammatory agent from Rosa canina, structurally similar to (9Z,12Z,15Z)-N-[(3-Methoxyphenyl)methyl]octadeca-9,12,15-trienamide, which showed inhibition of human peripheral blood neutrophil chemotaxis in vitro. This suggests the compound's potential in anti-inflammatory therapies (Larsen et al., 2003).

Chemical Analysis and Structural Elucidation

  • Structural Elucidation of Lipids : Zhao et al. (2015) isolated new polyunsaturated lipids, including compounds similar to (9Z,12Z,15Z)-N-[(3-Methoxyphenyl)methyl]octadeca-9,12,15-trienamide, from a marine sponge and used spectroscopic techniques for structural elucidation. This research demonstrates the diversity of polyunsaturated compounds in marine organisms and their potential applications in various fields (Zhao et al., 2015).

Applications in Human Metabolism Studies

  • Preparation of Labelled Fatty Acids : Loreau et al. (2000) reported the preparation of labelled trans linoleic and linolenic acids, structurally related to (9Z,12Z,15Z)-N-[(3-Methoxyphenyl)methyl]octadeca-9,12,15-trienamide, for human metabolism studies. This work contributes to our understanding of fatty acid metabolism and its implications in human health (Loreau et al., 2000).

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. This includes avoiding contact with skin and eyes, and avoiding inhalation or ingestion .

properties

IUPAC Name

(9Z,12Z,15Z)-N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h4-5,7-8,10-11,18-20,22H,3,6,9,12-17,21,23H2,1-2H3,(H,27,28)/b5-4-,8-7-,11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHCEDYSKNATME-YSTUJMKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)NCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701161220
Record name (9Z,12Z,15Z)-N-[(3-Methoxyphenyl)methyl]-9,12,15-octadecatrienamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-Methoxyphenyl)methyl)octadeca-9,12,15-trienamide, (9Z,12Z,15Z)-

CAS RN

883715-23-9
Record name (9Z,12Z,15Z)-N-[(3-Methoxyphenyl)methyl]-9,12,15-octadecatrienamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883715-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((3-Methoxyphenyl)methyl)octadeca-9,12,15-trienamide, (9Z,12Z,15Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883715239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (9Z,12Z,15Z)-N-[(3-Methoxyphenyl)methyl]-9,12,15-octadecatrienamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-((3-METHOXYPHENYL)METHYL)OCTADECA-9,12,15-TRIENAMIDE, (9Z,12Z,15Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ9FWW7N2Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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